Cas no 2423-73-6 (4-Nitro-2,6-diphenylphenol)

4-Nitro-2,6-diphenylphenol is a nitro-substituted phenolic compound characterized by its distinct molecular structure featuring two phenyl groups at the 2- and 6-positions and a nitro group at the 4-position. This arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry as an intermediate for further functionalization or as a ligand in coordination chemistry. Its electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions, while the bulky phenyl substituents influence steric hindrance, potentially improving selectivity in catalytic processes. The compound is also of interest in materials science for its potential applications in designing advanced organic frameworks or functional polymers.
4-Nitro-2,6-diphenylphenol structure
4-Nitro-2,6-diphenylphenol structure
Product Name:4-Nitro-2,6-diphenylphenol
CAS No:2423-73-6
MF:C18H13NO3
MW:291.300724744797
MDL:MFCD00075055
CID:251192
PubChem ID:87573985
Update Time:2025-10-28

4-Nitro-2,6-diphenylphenol Chemical and Physical Properties

Names and Identifiers

    • [1,1':3',1''-Terphenyl]-2'-ol,5'-nitro-
    • 4-Nitro-2,6-diphenylphenol
    • 2,6-diphenyl-4-nitrophenol
    • 2'-Hydroxy-5'-nitro-m-terphenyl
    • 4-Nitro-2.6-diphenyl-phenol
    • 5'-Nitro-2'-hydroxy-m-terphenyl
    • 5-Nitro-2-oxy-1.3-diphenyl-benzol
    • 5'-Nitro-m-terphenyl-2'-ol
    • Phenol,2,6-diphenyl-4-nitro
    • 5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol
    • YCXQKJXTGDYKIO-UHFFFAOYSA-N
    • Phenol, 2,6-diphenyl-4-nitro-
    • 4-nitro-2,6-diphenyl-phenol
    • VZ29514
    • N0674
    • 5'-nitro-[1,1';3'1'']terphenyl-2'-ol
    • 5'-nitr
    • FT-0634261
    • 4-Nitro-2,6-diphenylphenol, 99%
    • SCHEMBL2437022
    • AKOS005216534
    • CAA42373
    • MFCD00075055
    • DTXSID40347800
    • InChI=1/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20
    • AKOS015912604
    • A817158
    • 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylicdianhydride
    • CS-0318267
    • 5-NITRO-3-PHENYL-[1,1'-BIPHENYL]-2-OL
    • 2423-73-6
    • AS-63642
    • J-015407
    • T72137
    • 5'-nitro-[1,1';3',1'']terphenyl-2'-ol
    • DB-046376
    • MDL: MFCD00075055
    • Inchi: 1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H
    • InChI Key: YCXQKJXTGDYKIO-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1C1C=CC=CC=1)[N+](=O)[O-])C1C=CC=CC=1

Computed Properties

  • Exact Mass: 291.09000
  • Monoisotopic Mass: 291.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.6

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 137-139 °C (lit.)
  • PSA: 66.05000
  • LogP: 5.15760
  • Solubility: Not determined

4-Nitro-2,6-diphenylphenol Security Information

4-Nitro-2,6-diphenylphenol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Nitro-2,6-diphenylphenol Pricemore >>

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$ 50.00 2022-06-03
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eNovation Chemicals LLC
D748480-250mg
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abcr
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4-Nitro-2,6-diphenylphenol Related Literature

  • 1. CCXLVIII.—The direct formation of quinones from 2 : 6-disubstituted derivatives of 4-nitrophenol
    Edward Charles Snell Jones,James Kenner J. Chem. Soc. 1931 1842
  • Manoj A. Lazar,Walid A. Daoud RSC Adv. 2013 3 4130
  • 3. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2? NH ?π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ?π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazone
    Michael G. B. Drew,Gerald R. Willey J. Chem. Soc. Perkin Trans. 2 1986 215

Additional information on 4-Nitro-2,6-diphenylphenol

Chemical Profile of 4-Nitro-2,6-diphenylphenol (CAS No. 2423-73-6)

4-Nitro-2,6-diphenylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2423-73-6, is a significant organic compound with a molecular structure featuring a nitro group and two phenyl substituents. This compound has garnered attention in the chemical and pharmaceutical research communities due to its versatile reactivity and potential applications in synthetic chemistry and material science. The presence of both electron-withdrawing and electron-donating groups in its framework makes it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 4-Nitro-2,6-diphenylphenol consists of a central benzene ring substituted with nitro groups at the 4-position and phenyl groups at the 2- and 6-positions. This arrangement imparts unique electronic properties to the molecule, making it useful in various chemical transformations. The nitro group, being highly polarizable, facilitates nucleophilic aromatic substitution reactions, while the phenyl rings contribute to steric and electronic effects that can be leveraged in drug design and material development.

In recent years, researchers have been exploring the applications of 4-Nitro-2,6-diphenylphenol in medicinal chemistry. Its ability to undergo selective functionalization has made it a promising candidate for the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents. The nitro group can be reduced to an amino group, introducing new reactivity that allows for further derivatization into pharmacophores. Additionally, the phenyl rings can be modified through cross-coupling reactions, enabling the construction of more complex scaffolds.

The pharmaceutical industry has shown interest in 4-Nitro-2,6-diphenylphenol due to its structural similarity to known therapeutic agents. By modifying its core structure, researchers aim to develop novel compounds with improved pharmacokinetic properties and enhanced biological activity. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting specific enzymatic pathways. The versatility of this compound as a starting material allows for rapid screening of analogs with tailored functionalities.

Beyond pharmaceutical applications, 4-Nitro-2,6-diphenylphenol has found utility in materials science. Its aromatic structure and functional groups make it suitable for designing organic semiconductors and conductive polymers. These materials are crucial in the development of flexible electronics and advanced sensors. Researchers have reported successful incorporation of this compound into thin films, where it contributes to charge transport properties essential for optoelectronic devices.

The synthesis of 4-Nitro-2,6-diphenylphenol typically involves nitration of a biphenyl precursor followed by selective functionalization of the aromatic rings. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes. Modern techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability.

In academic research, 4-Nitro-2,6-diphenylphenol has been used as a model system to study reaction mechanisms involving nitroaromatic compounds. Its well-defined structure allows chemists to probe electronic effects and steric influences on reaction outcomes. Such studies contribute to a deeper understanding of organic transformations and inform the design of more efficient synthetic routes.

The environmental impact of 4-Nitro-2,6-diphenylphenol is also a topic of interest. While its applications are numerous, proper handling and disposal are essential to minimize ecological risks. Researchers are investigating green chemistry approaches to reduce waste and improve sustainability in its production process.

Future directions in the study of 4-Nitro-2,6-diphenylphenol include exploring its role in drug discovery and developing new materials with enhanced performance characteristics. Collaborative efforts between chemists, biologists, and engineers will likely drive innovation in this field. As synthetic techniques continue to evolve, the potential applications of this compound are expected to expand further.

In conclusion,4-Nitro-2,6-diphenylphenol (CAS No. 2423-73-6) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations that make it valuable for both academic research and industrial applications.

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